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Compound of Interest

Compound Name: KRAKAKTTKKR

Cat. No.: B1675751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The synthetic peptide KRAKAKTTKKR serves as a versatile substrate for studying the activity

of several protein kinases, primarily those that recognize and phosphorylate serine/threonine

residues within a basic amino acid context. Its sequence contains consensus motifs recognized

by key kinase families, making it a valuable tool for kinase activity assays, inhibitor screening,

and exploring signal transduction pathways. This document provides detailed application notes,

experimental protocols, and relevant pathway information for utilizing KRAKAKTTKKR in your

research.

The KRAKAKTTKKR peptide sequence incorporates motifs suggestive of phosphorylation by

basophilic kinases. Notably, the presence of arginine (R) and lysine (K) residues surrounding

the potential phosphorylation sites (Threonine at positions 7 and 8) makes it a likely substrate

for members of the AGC kinase family, such as Protein Kinase A (PKA) and Protein Kinase C

(PKC). The R-X-X-S/T motif is a classic recognition sequence for PKA, while PKC isoforms are

known to phosphorylate substrates with basic residues at the -2 and +2 positions relative to the

phospho-acceptor site.

Kinase Specificity and Quantitative Data
While direct kinetic data for the KRAKAKTTKKR peptide is not extensively available in the

public domain, we can infer its utility by examining data from similar peptide substrates. The
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following table summarizes kinetic constants for well-characterized peptide substrates of PKA

and PKC, which share sequence similarities with KRAKAKTTKKR. This information can serve

as a valuable reference for experimental design and data interpretation.

Kinase
Peptide
Substrate

Sequence Km (µM)
Vmax
(pmol/min/mg)

Protein Kinase A

(PKA)
Kemptide LRRASLG 5 - 15

Not consistently

reported

Malantide LRRASLG ~10
Not consistently

reported

Protein Kinase C

(PKC)

Myelin Basic

Protein (4-14)
QKRPSQRSKYL 1.7 - 3.3 8.6 - 14.9

Neurogranin (28-

43)

KIQASFRGHMA

RKK
~7

Not consistently

reported

Note: The kinetic parameters for peptide substrates can vary depending on the specific kinase

isoform, assay conditions (e.g., ATP concentration, buffer composition), and detection method.

Experimental Protocols
Here, we provide detailed protocols for both radioactive and non-radioactive kinase assays

using KRAKAKTTKKR as a substrate. These protocols can be adapted for various protein

kinases.

Protocol 1: Radiometric Kinase Assay using [γ-³²P]ATP
This protocol is a sensitive method to quantify the incorporation of a radiolabeled phosphate

group from ATP into the KRAKAKTTKKR peptide.

Materials:

Purified protein kinase (e.g., PKA catalytic subunit, PKC)

KRAKAKTTKKR peptide substrate
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[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

Unlabeled ATP

Kinase reaction buffer (e.g., for PKA: 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT; for

PKC: 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/mL phosphatidylserine, 50

µg/mL diacylglycerol)

P81 phosphocellulose paper

0.75% Phosphoric acid

Scintillation counter and scintillation fluid

Microcentrifuge tubes

Pipettes and tips

Incubator/water bath (30°C)

Procedure:

Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix on ice.

The final volume is typically 25-50 µL.

Kinase reaction buffer (to final 1X concentration)

KRAKAKTTKKR peptide (final concentration 10-100 µM)

Purified kinase (e.g., 10-100 ng)

Distilled water to the final volume.

Initiate the Reaction: Add the ATP mix containing unlabeled ATP (final concentration 100-200

µM) and [γ-³²P]ATP (e.g., 1-10 µCi per reaction) to the reaction tube.

Incubation: Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be

optimized to ensure the reaction is in the linear range.
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Stop the Reaction and Spot: Stop the reaction by adding an equal volume of 75 mM

phosphoric acid. Spot an aliquot (e.g., 20 µL) of the reaction mixture onto a labeled P81

phosphocellulose paper square.

Washing: Wash the P81 papers three to four times for 5-10 minutes each in a beaker

containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

Scintillation Counting: Transfer the washed P81 paper to a scintillation vial, add scintillation

fluid, and measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the kinase activity based on the counts per minute (CPM), the

specific activity of the [γ-³²P]ATP, and the amount of enzyme used.

Protocol 2: Non-Radioactive Kinase Assay (Colorimetric
ELISA-based)
This protocol offers a safer alternative to the radiometric assay and is suitable for high-

throughput screening.

Materials:

Purified protein kinase

Biotinylated KRAKAKTTKKR peptide substrate

ATP

Kinase reaction buffer

Streptavidin-coated microplate

Phospho-specific antibody that recognizes the phosphorylated KRAKAKTTKKR motif

Secondary antibody conjugated to Horseradish Peroxidase (HRP)

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

Stop solution (e.g., 1 M H₂SO₄)
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Wash buffer (e.g., PBS with 0.05% Tween-20)

Plate reader

Procedure:

Coat Plate with Substrate: Add a solution of biotinylated KRAKAKTTKKR peptide to the

wells of a streptavidin-coated microplate. Incubate for 1-2 hours at room temperature to

allow binding. Wash the wells with wash buffer to remove unbound peptide.

Kinase Reaction:

Prepare the kinase reaction mix containing kinase reaction buffer, purified kinase, and any

potential inhibitors.

Add the kinase reaction mix to the wells containing the immobilized substrate.

Initiate the reaction by adding ATP (final concentration 100-200 µM).

Incubation: Incubate the plate at 30°C for 30-60 minutes.

Washing: Aspirate the reaction mixture and wash the wells three times with wash buffer.

Primary Antibody Incubation: Add the phospho-specific primary antibody diluted in a suitable

blocking buffer to each well. Incubate for 1 hour at room temperature.

Washing: Wash the wells three times with wash buffer.

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in

blocking buffer to each well. Incubate for 1 hour at room temperature.

Washing: Wash the wells five times with wash buffer.

Color Development: Add TMB substrate to each well and incubate in the dark for 15-30

minutes, or until sufficient color has developed.

Stop Reaction and Read: Add the stop solution to each well and measure the absorbance at

450 nm using a microplate reader.
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Data Analysis: The absorbance is directly proportional to the amount of phosphorylated

substrate and thus to the kinase activity.

Signaling Pathways and Visualization
The phosphorylation of substrates containing motifs similar to KRAKAKTTKKR by PKA and

PKC is a critical event in numerous cellular signaling pathways. These pathways regulate a

wide range of cellular processes, including gene expression, metabolism, cell proliferation, and

apoptosis.

Protein Kinase A (PKA) Signaling Pathway
PKA is a key effector of the second messenger cyclic AMP (cAMP). Activation of G-protein

coupled receptors (GPCRs) by various hormones and neurotransmitters leads to the activation

of adenylyl cyclase, which in turn produces cAMP. cAMP binds to the regulatory subunits of

PKA, causing the release and activation of the catalytic subunits. The active catalytic subunits

then phosphorylate a multitude of downstream targets containing the R-R-X-S/T motif.
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PKA Signaling Pathway Activation

Protein Kinase C (PKC) Signaling Pathway
PKC isoforms are activated by second messengers such as diacylglycerol (DAG) and calcium

(Ca²⁺), which are produced following the activation of phospholipase C (PLC) by GPCRs or

receptor tyrosine kinases (RTKs). Conventional PKCs require both DAG and Ca²⁺ for

activation, while novel PKCs are Ca²⁺-independent. Activated PKC translocates to the plasma

membrane where it phosphorylates a wide array of substrates, often at sites flanked by basic

residues.
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PKC Signaling Pathway Activation

Application in Drug Discovery
The use of KRAKAKTTKKR as a substrate in kinase assays is highly relevant for drug

discovery and development. These assays can be adapted for high-throughput screening

(HTS) to identify novel kinase inhibitors.

Workflow for Kinase Inhibitor Screening:
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[https://www.benchchem.com/product/b1675751#krakakttkkr-as-a-substrate-for-other-
protein-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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